molecular formula C14H20N2 B2722738 N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine CAS No. 1250543-30-6

N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine

Cat. No.: B2722738
CAS No.: 1250543-30-6
M. Wt: 216.328
InChI Key: MIAMMEHLQGJVAU-UHFFFAOYSA-N
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Description

N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine is an organic compound with a unique structure that combines a cyclohexenyl group with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-methylpyridine-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(1-cyclohexenyl)ethyl]-4-methylpyridine-2-oxide, while reduction could produce this compound derivatives.

Scientific Research Applications

N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.

    Industry: It is used in the production of materials with specific properties, such as optoelectronic devices and polymers.

Mechanism of Action

The mechanism of action of N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexenyl)ethylamine
  • 4-Methylpyridine-2-amine
  • N-[2-(1-Cyclohexenyl)ethyl]-4-fluorobenzamide

Uniqueness

N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine is unique due to its combined structural features of a cyclohexenyl group and a pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-12-7-9-15-14(11-12)16-10-8-13-5-3-2-4-6-13/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAMMEHLQGJVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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